REACTION_CXSMILES
|
[CH3:1][C:2](C)([O-:4])[CH3:3].[K+].[C:7]([C:9]1[CH:10]=C2[C:15](=[CH:16][CH:17]=1)[NH:14]C(=S)C2C)#[N:8].[O:20]1CCCC1>>[C:7]([C:9]1[CH:10]=[C:1]2[C:15](=[CH:16][CH:17]=1)[NH:14][C:3](=[O:20])[C:2]2=[O:4])#[N:8] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
5-cyano-3-methylthiooxindole
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C2C(C(NC2=CC1)=S)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Acidification with 0.25 ml of conc. hydrochloric acid in 25 ml of water, followed by extraction with ether and standard workup (vide supra)
|
Type
|
CUSTOM
|
Details
|
gave an orange solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 95% ethanol
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C2C(C(NC2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |